2,2',3,4,5,6'-Hexachlorodiphenyl ether
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Overview
Description
2,2’,3,4,5,6’-Hexachlorodiphenyl ether is a chemical compound with the molecular formula C12H4Cl6O. It is a type of polyhalogenated ether, characterized by the presence of six chlorine atoms attached to a diphenyl ether structure. This compound is known for its stability and resistance to degradation, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,4,5,6’-Hexachlorodiphenyl ether typically involves the chlorination of diphenyl ether. This process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions, including temperature and duration, are carefully controlled to achieve the desired level of chlorination .
Industrial Production Methods: In an industrial setting, the production of 2,2’,3,4,5,6’-Hexachlorodiphenyl ether follows a similar chlorination process but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and high-yield production of this compound .
Chemical Reactions Analysis
Types of Reactions: 2,2’,3,4,5,6’-Hexachlorodiphenyl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of chlorinated quinones.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride, resulting in the formation of less chlorinated diphenyl ethers.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like sodium hydroxide or ammonia under reflux conditions.
Major Products:
Oxidation: Chlorinated quinones.
Reduction: Less chlorinated diphenyl ethers.
Substitution: Hydroxylated or aminated diphenyl ethers.
Scientific Research Applications
2,2’,3,4,5,6’-Hexachlorodiphenyl ether has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of polyhalogenated ethers in various chemical reactions.
Biology: Investigated for its effects on biological systems, including its potential as an endocrine disruptor.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: Utilized in the production of flame retardants and other specialty chemicals due to its stability and resistance to degradation
Mechanism of Action
The mechanism of action of 2,2’,3,4,5,6’-Hexachlorodiphenyl ether involves its interaction with various molecular targets and pathways. It is known to bind to specific receptors and enzymes, altering their activity and leading to changes in cellular processes. For example, it can interact with the aryl hydrocarbon receptor (AhR), influencing gene expression and metabolic pathways .
Comparison with Similar Compounds
- 2,2’,3,4,4’,6-Hexachlorodiphenyl ether
- 2,3,3’,4’,5,6-Hexachlorodiphenyl ether
- 2,2’,4,4’,5,6-Hexachlorodiphenyl ether
Comparison: While these compounds share a similar diphenyl ether structure with multiple chlorine atoms, 2,2’,3,4,5,6’-Hexachlorodiphenyl ether is unique in its specific pattern of chlorination. This unique arrangement of chlorine atoms influences its chemical reactivity, stability, and interaction with biological systems, making it distinct from its analogs .
Properties
CAS No. |
159553-71-6 |
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Molecular Formula |
C12H4Cl6O |
Molecular Weight |
376.9 g/mol |
IUPAC Name |
1,2,3,4-tetrachloro-5-(2,6-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H4Cl6O/c13-5-2-1-3-6(14)12(5)19-8-4-7(15)9(16)11(18)10(8)17/h1-4H |
InChI Key |
YEXFSSRNNAZOCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OC2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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